7-Methoxy-3,4-dihydroisoquinoline
Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as “6,7-dimethoxy-3,4-dihydroisoquinoline”, has been reported. One method involves the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid (PPA) . Another method for the synthesis of N-alkylated 3,4-dihydroisoquinolinone derivatives involves N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts .
Molecular Structure Analysis
The molecular structure of “7-Methoxy-3,4-dihydroisoquinoline” can be inferred from its name and similar compounds. It likely contains a 3,4-dihydroisoquinoline core with a methoxy group (-OCH3) attached to the 7-position .
Scientific Research Applications
NMR Spectroscopy in Structural Elucidation : A study by Waigh (1980) demonstrated that 7-methoxy-3,4-dihydroisoquinoline, when reacted with a benzyl Grignard reagent, can be used in nuclear magnetic resonance (NMR) spectroscopy to differentiate between isomeric dihydroisoquinolines. This aids in identifying the position of RO-substituents in these compounds (Waigh, 1980).
Antitumor Activity : Zhu et al. (2011) synthesized a novel class of 3,4-dihydroisoquinolines, including 7-methoxy derivatives, and evaluated their antitumor activities. These compounds showed moderate antitumor activities in vitro, indicating their potential in cancer therapy (Zhu et al., 2011).
Mechanism Studies in Organic Synthesis : Doi et al. (1997) researched the Bischler–Napieralski isoquinoline synthesis, where 7-methoxy-3,4-dihydroisoquinolines emerged as a reaction product. This study provided insights into the reaction mechanisms of isoquinoline synthesis (Doi et al., 1997).
Phosphodiesterase Type 4 (PDE4) Inhibitors : Song et al. (2015) developed new PDE4 inhibitors using 7-methoxy-3,4-dihydroisoquinoline as a core structure. These compounds showed potential as treatments for conditions mediated by PDE4 (Song et al., 2015).
Analgesic Activity : A 2017 study synthesized 1-substituted 7-methoxy-3,4-dihydroisoquinoline derivatives with significant analgesic effects, surpassing some standard analgesics like ibuprofen (Сурикова et al., 2017).
Tumor-Vascular Disrupting Agents : Cui et al. (2017) identified 7-methoxy-3,4-dihydroisoquinoline derivatives as potential tumor-vascular disrupting agents, offering a novel approach for targeting blood vessels in tumors (Cui et al., 2017).
Stereochemistry in Organic Reactions : Gogte et al. (1970) studied the acid-catalyzed disproportionation of 7-methoxy-3,4-dihydroisoquinolines, contributing to the understanding of stereochemistry in organic reactions (Gogte et al., 1970).
Photophysical Properties in Solvents : Dubouski et al. (2006) explored the photophysical properties of 7-methoxy-3,4-dihydroisoquinoline in various solvents, providing insights into the behavior of such compounds under different conditions (Dubouski et al., 2006).
Pharmacological Effects : A 1942 study by Hjort et al. analyzed the pharmacological effects of 7-methoxy-3,4-dihydroisoquinoline derivatives, exploring their impact on blood pressure, respiration, and other physiological responses (Hjort et al., 1942).
Safety And Hazards
properties
IUPAC Name |
7-methoxy-3,4-dihydroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-12-10-3-2-8-4-5-11-7-9(8)6-10/h2-3,6-7H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZQPQPMHASUHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCN=C2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-3,4-dihydroisoquinoline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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